

# Application Notes and Protocols for XY028-140 in Western Blot Experiments

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Compound of Interest		
Compound Name:	XY028-140	
Cat. No.:	B8176020	Get Quote

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### Introduction

XY028-140 is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] XY028-140 functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This targeted protein degradation offers a powerful approach for studying the roles of CDK4/6 and for the development of novel therapeutics, particularly in oncology.

Western blotting is a fundamental technique to verify the efficacy of **XY028-140** by quantifying the reduction in CDK4 and CDK6 protein levels in treated cells. These application notes provide a detailed protocol for utilizing **XY028-140** in a Western blot experiment to assess its degradation capabilities.

## Signaling Pathway of XY028-140 Action

**XY028-140** is a heterobifunctional molecule that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation triggers the transfer of ubiquitin molecules to CDK4 and CDK6, marking them for degradation by the 26S proteasome.

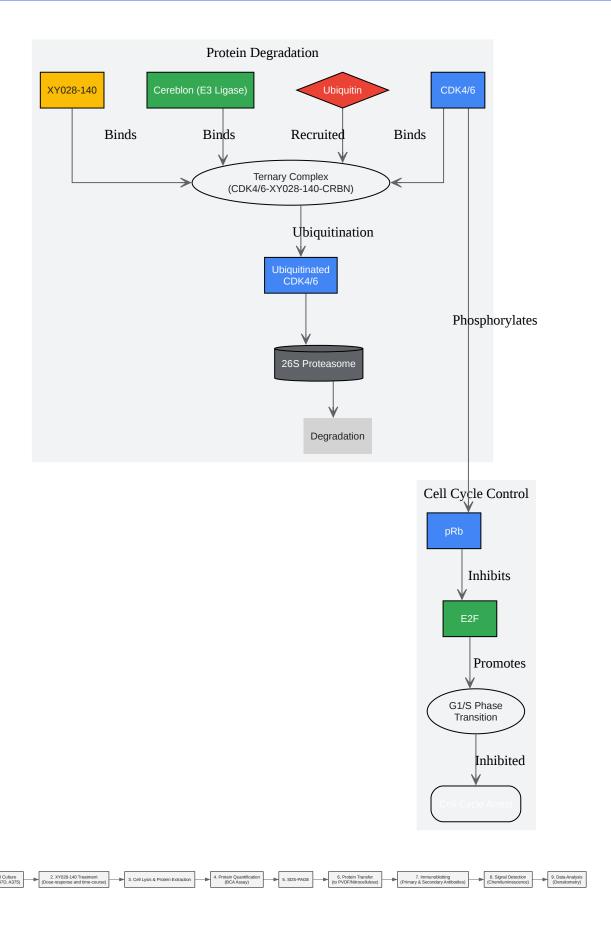






The degradation of CDK4/6 leads to the inhibition of the RB-E2F signaling pathway, which is critical for cell cycle progression from G1 to S phase.[1]







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## References

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